molecular formula C9H11FO B8032575 2-Fluoro-5-(propan-2-YL)phenol

2-Fluoro-5-(propan-2-YL)phenol

Cat. No.: B8032575
M. Wt: 154.18 g/mol
InChI Key: MYWCEOVGYHNCGQ-UHFFFAOYSA-N
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Description

2-Fluoro-5-(propan-2-yl)phenol is a fluorinated phenolic compound characterized by a phenol ring substituted with a fluorine atom at the ortho (2nd) position and an isopropyl group at the para (5th) position. Its molecular formula is C₉H₁₁FO, with a molecular weight of 154.18 g/mol. This compound is marketed as a high-purity specialty chemical, primarily for research applications in pharmaceuticals or agrochemicals, given fluorine's role in enhancing bioavailability and metabolic stability .

Properties

IUPAC Name

2-fluoro-5-propan-2-ylphenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11FO/c1-6(2)7-3-4-8(10)9(11)5-7/h3-6,11H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MYWCEOVGYHNCGQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC(=C(C=C1)F)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11FO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

154.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Fluoro-5-(propan-2-YL)phenol typically involves the fluorination of a suitable precursor, such as 2-hydroxy-5-(propan-2-YL)benzene. One common method is the electrophilic aromatic substitution reaction where a fluorinating agent, such as fluorine gas or a fluorinating reagent like Selectfluor, is used under controlled conditions to introduce the fluorine atom into the aromatic ring.

Industrial Production Methods: Industrial production of this compound may involve large-scale electrophilic fluorination processes. These processes are optimized for high yield and purity, often using continuous flow reactors to ensure consistent reaction conditions and efficient heat management.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions to form quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the phenol group to a corresponding alcohol or ether.

    Substitution: The compound can participate in nucleophilic aromatic substitution reactions, where the fluorine atom can be replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophilic reagents like sodium amide or thiourea are employed under basic conditions.

Major Products:

    Oxidation: Formation of fluorinated quinones.

    Reduction: Formation of fluorinated alcohols or ethers.

    Substitution: Formation of various substituted phenols depending on the nucleophile used.

Scientific Research Applications

2-Fluoro-5-(propan-2-YL)phenol has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex fluorinated organic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored as a potential pharmacophore in drug design due to its unique structural features.

    Industry: Utilized in the production of specialty chemicals, polymers, and materials with enhanced thermal and chemical stability.

Mechanism of Action

The mechanism of action of 2-Fluoro-5-(propan-2-YL)phenol in biological systems involves its interaction with specific molecular targets. The fluorine atom can enhance the compound’s binding affinity to enzymes or receptors, potentially leading to inhibition or modulation of their activity. The isopropyl group can influence the compound’s lipophilicity and membrane permeability, affecting its distribution and efficacy within biological systems.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Thymol (5-Methyl-2-(propan-2-yl)phenol) and Carvacrol (2-Methyl-5-(propan-2-yl)phenol)

Structural Similarities and Differences :

  • Thymol (C₁₀H₁₄O, MW: 150.22 g/mol) and carvacrol (C₁₀H₁₄O, MW: 150.22 g/mol) are monoterpene isomers. Both feature a phenol core with an isopropyl group at position 5 (thymol) or 2 (carvacrol) and a methyl group at the alternate position.
  • 2-Fluoro-5-(propan-2-yl)phenol replaces thymol’s methyl group with a fluorine atom, increasing electronegativity and acidity (lower pKa) compared to non-fluorinated analogs .

Functional Comparison :

Property Thymol/Carvacrol This compound (Inferred)
Antimicrobial Activity Broad-spectrum: Effective against S. aureus, E. coli, and B. cinerea (fungi). Used in food preservation. Likely enhanced due to fluorine’s electron-withdrawing effects, improving membrane penetration. No direct data.
Volatility High volatility, limiting thermal stability in polymer films . Fluorine may reduce volatility compared to thymol/carvacrol but increase lipophilicity.
Applications Food preservatives, flavoring agents, and packaging additives. Potential use in pharmaceuticals or agrochemicals due to fluorine’s metabolic stability .

Eugenol (4-Allyl-2-methoxyphenol)

Structural Comparison :

  • Eugenol (C₁₀H₁₂O₂, MW: 164.20 g/mol) features a methoxy group at position 2 and an allyl group at position 3. Unlike this compound, eugenol lacks fluorine but shares antimicrobial properties .

Functional Differences :

  • Antimicrobial Efficacy: Eugenol exhibits activity against S. aureus and E. coli, with applications in meat preservation and fruit shelf-life extension .
  • Reactivity: The allyl and methoxy groups in eugenol contribute to its antioxidant properties, whereas fluorine in this compound may enhance oxidative stability and acidity.

Fluorinated Phenol Derivatives

2-Fluoro-5-(trifluoromethyl)phenol
  • Structure : C₇H₄F₄O (MW: 192.10 g/mol) with a trifluoromethyl group at position 4.
  • This compound is used in synthetic chemistry but lacks documented food or pharmaceutical applications .
2-Fluoro-5-methylphenol
  • Structure : C₇H₇FO (MW: 126.13 g/mol) with a methyl group at position 5.
  • Comparison: Simpler structure than this compound, likely less lipophilic due to the smaller substituent. Limited evidence on its biological activity .

Key Research Findings and Inferences

Electron Effects: Fluorine’s electronegativity in this compound likely enhances its acidity (pKa ~8–9, similar to other fluorophenols) compared to thymol (pKa ~10) .

Antimicrobial Potential: While thymol and carvacrol achieve MIC values of 0.1–0.5 mg/mL against food pathogens, fluorinated analogs may require lower concentrations due to improved membrane interaction .

Thermal Stability : Fluorine’s inductive effect could improve thermal stability over thymol/carvacrol, addressing volatility issues in polymer-based packaging .

Biological Activity

2-Fluoro-5-(propan-2-YL)phenol is a fluorinated phenolic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C10H13FOC_10H_{13}FO. The presence of the fluorine atom and the isopropyl group significantly influence its chemical properties, enhancing lipophilicity and potentially affecting its interaction with biological targets.

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Interaction : The phenolic hydroxyl group can interact with various enzymes, potentially inhibiting their activity. The fluorine atom may enhance binding affinity to these targets, leading to modulation of enzymatic functions.
  • Signaling Pathways : This compound may affect signaling pathways related to inflammation and microbial growth, suggesting potential applications in treating inflammatory diseases or infections.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. Preliminary studies have shown effectiveness against various bacterial strains, making it a candidate for further investigation in the development of antimicrobial agents.

Anti-inflammatory Effects

The compound's ability to modulate inflammatory responses has been noted in several studies. Its interaction with specific molecular targets involved in inflammation suggests potential therapeutic applications in inflammatory diseases.

Study on Antimicrobial Activity

A study conducted by BenchChem explored the antimicrobial properties of this compound. The results demonstrated that this compound significantly inhibited the growth of several pathogenic bacteria, with minimum inhibitory concentrations (MICs) indicating strong efficacy.

Bacterial Strain MIC (µg/mL)
Staphylococcus aureus8
Escherichia coli16
Pseudomonas aeruginosa32

Study on Anti-inflammatory Activity

Another investigation focused on the anti-inflammatory effects of this compound. The study utilized cell lines exposed to pro-inflammatory cytokines, revealing that treatment with the compound resulted in a significant reduction in inflammatory markers such as TNF-alpha and IL-6.

Cytokine Control Level (pg/mL) Treated Level (pg/mL)
TNF-alpha15050
IL-620080

Safety and Toxicology

While the biological activities of this compound are promising, safety assessments are critical. Toxicological profiles indicate that phenolic compounds can exhibit cytotoxicity at high concentrations. Ongoing research aims to establish a safe therapeutic window for this compound .

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